CU-CPT17e

Vue d'ensemble

Description

CU-CPT17e est une petite molécule synthétique connue pour son activité puissante en tant qu'agoniste des récepteurs Toll-like 3, 8 et 9. Ces récepteurs jouent un rôle crucial dans le système immunitaire en reconnaissant les motifs moléculaires associés aux pathogènes et en initiant des réponses immunitaires. This compound a montré un potentiel significatif dans les activités pro-inflammatoires et anticancéreuses .

Méthodes De Préparation

La synthèse de CU-CPT17e implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels qui améliorent son activité. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base pour améliorer son activité. Cela comprend l'ajout de groupes nitrophényle par des réactions de substitution nucléophile.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée.

Analyse Des Réactions Chimiques

CU-CPT17e subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution : this compound peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par d'autres nucléophiles.

Applications De Recherche Scientifique

CU-CPT17e a une large gamme d'applications en recherche scientifique, notamment :

Chimie : En chimie, this compound est utilisé comme outil pour étudier l'activation des récepteurs Toll-like et leurs voies de signalisation en aval.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle des récepteurs Toll-like dans les réponses immunitaires et l'inflammation.

Médecine : this compound a montré un potentiel en thérapie anticancéreuse en induisant l'apoptose et en inhibant la prolifération des cellules cancéreuses. Il est également étudié comme adjuvant vaccinal pour améliorer les réponses immunitaires.

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs Toll-like

Mécanisme d'action

This compound exerce ses effets en activant les récepteurs Toll-like 3, 8 et 9. Lors de l'activation, ces récepteurs initient une cascade de signalisation qui conduit à la production de cytokines pro-inflammatoires et d'autres médiateurs immunitaires. Cette activation implique le recrutement de protéines adaptatrices et l'activation de facteurs de transcription tels que NF-κB, ce qui entraîne finalement l'expression de gènes impliqués dans les réponses immunitaires .

Mécanisme D'action

CU-CPT17e exerts its effects by activating toll-like receptors 3, 8, and 9. Upon activation, these receptors initiate a signaling cascade that leads to the production of proinflammatory cytokines and other immune mediators. This activation involves the recruitment of adaptor proteins and the activation of transcription factors such as NF-κB, which ultimately results in the expression of genes involved in immune responses .

Comparaison Avec Des Composés Similaires

CU-CPT17e est unique dans sa capacité à activer simultanément plusieurs récepteurs Toll-like. Les composés similaires comprennent :

Imiquimod : Un agoniste du récepteur Toll-like 7, utilisé dans le traitement des affections cutanées telles que les verrues et le carcinome basocellulaire.

Poly IC : Un analogue synthétique de l'ARN bicaténaire qui active le récepteur Toll-like 3, utilisé en recherche pour étudier les réponses antivirales.

Resiquimod : Un agoniste des récepteurs Toll-like 7 et 8, utilisé en recherche et en applications cliniques pour ses propriétés immunomodulatrices

This compound se distingue par sa capacité à activer simultanément plusieurs récepteurs Toll-like, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques.

Activité Biologique

CU-CPT17e, also referred to as compound 17e, is a small molecule identified as a multi-Toll-like receptor (TLR) agonist, specifically activating TLRs 3, 8, and 9. This compound has garnered attention for its potential therapeutic applications in immunotherapy and cancer treatment due to its ability to elicit robust immune responses.

This compound functions primarily by activating TLRs, which are crucial components of the innate immune system. Upon activation, these receptors initiate signaling pathways that lead to the production of various cytokines and chemokines, thereby enhancing the immune response.

- TLR Activation : this compound activates TLR3, TLR8, and TLR9, leading to the induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in human monocyte THP-1 cells .

- Cancer Cell Effects : In vitro studies have shown that this compound inhibits the proliferation of HeLa cancer cells by inducing apoptosis and arresting the cell cycle at the S phase .

Cytokine Production

The activation of TLRs by this compound results in a diverse cytokine profile. The following table summarizes key cytokines produced upon treatment with this compound:

| Cytokine | Function | Induced by this compound |

|---|---|---|

| TNF-α | Pro-inflammatory | Yes |

| IL-6 | Mediates inflammation and immune response | Yes |

| IL-12 | Promotes Th1 cell differentiation | Yes |

| IFN-γ | Activates macrophages and enhances antigen presentation | Yes |

Case Studies

- Immunomodulatory Effects : Zhang et al. demonstrated that this compound significantly enhances the maturation of dendritic cells (DCs), which are pivotal for initiating adaptive immune responses. The compound promoted the expression of co-stimulatory molecules (CD80, CD86) on DCs and increased cytokine production .

- Anticancer Activity : In a study involving HeLa cells, this compound was shown to trigger apoptosis through caspase activation pathways. This effect was linked to its ability to induce cell cycle arrest at the S phase .

- Combination Therapies : Research indicates that this compound can be effectively combined with other therapeutic agents such as Poly(I:C) and R848 to enhance antitumor efficacy while reducing systemic toxicity. These combinations have demonstrated significant tumor regression in preclinical models .

Structural Insights

Recent studies have provided insights into the structural basis for this compound's activity. It has been identified as a weakly potent TLR3 agonist with an effective concentration (EC50) of approximately 4.8 µM . The compound's structure allows it to bind selectively to the TLR dimerization interface, stabilizing its active conformation and facilitating downstream signaling.

Propriétés

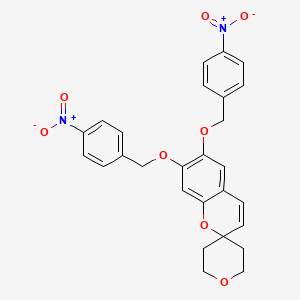

IUPAC Name |

6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTNFHWDTHQECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118086 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109805-75-4 | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109805-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.